N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide
描述
N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide, also known as GSK-J4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2013 by researchers at GlaxoSmithKline and has since been the subject of numerous scientific studies.
作用机制
N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide works by binding to the active site of JMJD3 and preventing it from removing methyl groups from histone proteins. This results in changes to the chromatin structure and altered gene expression patterns. This compound has been shown to be a selective inhibitor of JMJD3, with little effect on other histone demethylases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cell culture studies, it has been shown to inhibit the growth of cancer cells and reduce inflammation. In animal studies, it has been shown to reduce the severity of autoimmune disorders and improve outcomes in models of sepsis and ischemic stroke.
实验室实验的优点和局限性
One advantage of using N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide in lab experiments is its selectivity for JMJD3, which allows researchers to specifically target this enzyme without affecting other histone demethylases. However, one limitation is that this compound is a relatively new compound and its long-term effects on cells and organisms are not yet fully understood.
未来方向
There are many potential future directions for research on N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide. One area of interest is its potential use in cancer therapy, as it has been shown to inhibit the growth of several types of cancer cells. Another area of interest is its potential use in treating autoimmune disorders, as it has been shown to reduce inflammation and improve outcomes in animal models of these diseases. Additionally, further research is needed to fully understand the long-term effects of this compound on cells and organisms.
合成方法
The synthesis of N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide involves several steps, including the reaction of 6-chloroindazole with 4-methylbenzene-1-sulfonyl chloride to form the intermediate compound, which is then treated with ammonia to produce the final product. The synthesis of this compound is relatively straightforward, making it a desirable compound for use in scientific research.
科学研究应用
N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide has been shown to have a variety of potential therapeutic applications, particularly in the field of epigenetics. It is a potent inhibitor of the histone demethylase JMJD3, which plays a key role in the regulation of gene expression. By inhibiting JMJD3, this compound can alter gene expression patterns and potentially treat a variety of diseases, including cancer, inflammation, and autoimmune disorders.
属性
IUPAC Name |
N-(1H-indazol-6-yl)-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-2-6-13(7-3-10)20(18,19)17-12-5-4-11-9-15-16-14(11)8-12/h2-9,17H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJCEODYVRXNEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322403 | |
Record name | N-(1H-indazol-6-yl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57260026 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
401591-20-6 | |
Record name | N-(1H-indazol-6-yl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。